molecular formula C19H25NOS B2893990 2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one CAS No. 2320466-65-5

2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one

Cat. No. B2893990
CAS RN: 2320466-65-5
M. Wt: 315.48
InChI Key: BBQWQTBILWRJHF-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one is a useful research compound. Its molecular formula is C19H25NOS and its molecular weight is 315.48. The purity is usually 95%.
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Scientific Research Applications

Stereochemical Synthesis and Medicinal Chemistry

Research focusing on stereochemical synthesis provides crucial insights into the development of potent pharmaceutical agents. For instance, the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors demonstrates the importance of stereochemistry in enhancing drug efficacy. This approach underscores the potential for designing targeted therapies in cancer treatment and other diseases where PI3 kinase plays a critical role (Chen et al., 2010).

Crystal Structure Analysis

Crystal structure analysis of isomeric compounds reveals the impact of molecular configuration on physical properties and interactions. Such studies are fundamental in drug design, where the arrangement of atoms can significantly influence biological activity. Analysis of 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones highlights the relevance of intramolecular hydrogen bonding and π-π interactions, which could inform the design of molecules with desired pharmacokinetic properties (Brzezinski et al., 2013).

Materials Science: Dye and Polymer Applications

The development of new azomethines dyes and their incorporation into polyvinyl alcohol (PVA) matrices exemplifies the intersection of organic synthesis and materials science. These compounds exhibit unique optical properties, such as polarization and thermal conductivity anisotropy, which are valuable for applications in liquid crystal displays and other optoelectronic devices (Sheikhi et al., 2018).

Synthetic Chemistry: Molecular Scaffold Development

The synthesis of constrained aryl-piperidines demonstrates the versatility of synthetic chemistry in creating novel molecular scaffolds. These compounds have shown promise as triple re-uptake inhibitors, suggesting potential applications in the treatment of psychiatric disorders. The work emphasizes the importance of stereochemistry and synthetic strategy in the development of new therapeutic agents (Profeta et al., 2010).

properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS/c1-13(2)22-18-8-4-15(5-9-18)12-19(21)20-16-6-7-17(20)11-14(3)10-16/h4-5,8-9,13,16-17H,3,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQWQTBILWRJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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